![molecular formula C6H3BrIN3 B1149279 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-49-3](/img/structure/B1149279.png)
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol . This compound is part of the pyrazolopyridine family, which consists of fused pyrazole and pyridine rings . It is commonly used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-1H-pyrazolo[4,3-c]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives. Research has shown that compounds derived from this structure exhibit notable activity against both Gram-positive and Gram-negative bacterial strains. In a study involving the synthesis of sulfonamide derivatives linked to this pyrazolo compound, several derivatives demonstrated significant antibacterial effects compared to standard drugs like streptomycin. The synthesized compounds were characterized by their antioxidant properties as well, showing moderate to good activity in DPPH and Superoxide radical scavenging assays .
Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold has been extensively utilized in the design of kinase inhibitors. The structural features of this compound make it suitable for targeting various kinases involved in cancer pathways. For instance, derivatives of this compound have been evaluated for their inhibitory effects on epidermal growth factor receptors (EGFR), which are critical in many cancers. Specific derivatives have shown potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116, with IC50 values indicating strong efficacy .
Antitumor Activity
The antitumor potential of this compound has also been investigated. Compounds designed based on this scaffold have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways associated with cancer progression. For example, certain derivatives have been identified as effective against mutant forms of EGFR, which are often resistant to standard therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that enhance its biological activity. The compound can be prepared through iodination processes and subsequent coupling reactions with various functional groups to improve its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for better efficacy and reduced toxicity. Studies have indicated that modifications at specific positions on the pyrazolo ring can lead to improved potency against targeted diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and properties . This dual halogenation allows for versatile chemical modifications and applications in various fields .
Biological Activity
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and iodine atoms, which enhance its chemical reactivity and biological profile. Research indicates that it may possess significant therapeutic properties, particularly in cancer treatment and as an antimicrobial agent.
Synthesis
The synthesis of this compound typically involves halogenation reactions, where specific reagents and conditions are employed to introduce the bromine and iodine substituents. This compound serves as a building block for more complex heterocyclic compounds, facilitating further modifications to enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it has been explored as a potential inhibitor of kinases involved in cell proliferation and survival pathways, which is crucial in cancer biology .
Biological Activity Profiles
Research has demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines. Below is a summary of its biological activities based on recent studies:
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study focused on the compound's effect on breast cancer cell lines demonstrated significant cytotoxicity with an IC50 value of 0.59 µM against MCF7 cells. This suggests a strong potential for development as an anticancer agent .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases related to cancer progression. Its structural features allow it to effectively bind to the active sites of these enzymes, blocking their function and potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary investigations have indicated that this compound may exhibit antimicrobial activity against Mycobacterium tuberculosis, highlighting its versatility as a bioactive molecule .
Properties
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSIXKIMJVPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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